nitrobenzaldeídos

Nitrobenzaldehydes are a class of aromatic compounds derived from benzaldehyde through nitration, introducing one or more nitro groups (-NO₂) into the benzene ring. These functionalized derivatives exhibit diverse chemical reactivity due to the presence of both an aldehyde group and nitro groups. The aldehyde functionality allows for condensation reactions, while the nitro groups can participate in various redox processes and substitution reactions.

Nitrobenzaldehydes find applications in the synthesis of a wide range of organic compounds including dyes, pharmaceuticals, and agricultural chemicals. Their use is also prevalent in the production of intermediates for fragrances and flavorings. The versatility of nitrobenzaldehydes stems from their ability to undergo diverse transformations under different reaction conditions.

The physical properties such as boiling points and solubilities vary depending on the number and position of the nitro groups, making these compounds valuable tools in organic synthesis. However, due to their potentially hazardous nature, strict safety measures are essential during handling and processing.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

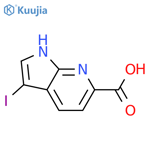

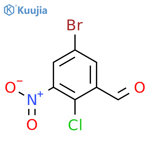

|

Benzaldehyde, 5-bromo-2-chloro-3-nitro- | 2090539-18-5 | C7H3BrClNO3 |

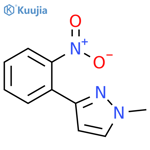

|

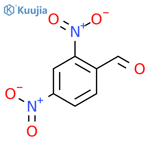

2,4-Dinitrobenzaldehyde | 528-75-6 | C7H4N2O5 |

|

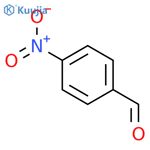

4-Nitrobenzaldehyde | 555-16-8 | C7H5NO3 |

|

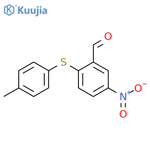

2-(4-Methylphenyl)Sulfanyl-5-Nitrobenzenecarbaldehyde | 175278-42-9 | C14H11NO3S |

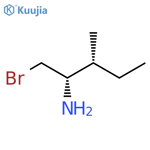

|

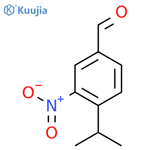

4-Isopropyl-3-nitro-benzaldehyde | 130766-91-5 | C10H11NO3 |

|

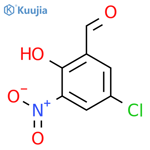

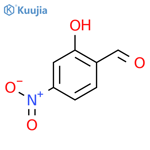

5-Chloro-2-hydroxy-3-nitrobenzaldehyde | 16634-90-5 | C7H4ClNO4 |

|

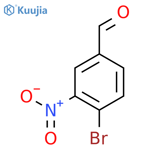

4-Bromo-3-nitrobenzaldehyde | 163596-75-6 | C7H4BrNO3 |

|

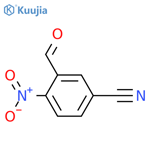

3-Formyl-4-nitrobenzonitrile | 90178-82-8 | C8H4N2O3 |

|

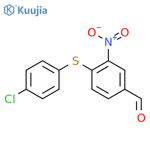

4-(4-Chlorophenyl)sulfanyl-3-nitrobenzenecarbaldehyde | 270262-96-9 | C13H8ClNO3S |

|

2-hydroxy-4-nitro-benzaldehyde | 2460-58-4 | C7H5NO4 |

Literatura Relacionada

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

Fornecedores recomendados

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados